2,4,4-Triphenylimidazoline
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Overview
Description
2,4,4-Triphenylimidazoline is a heterocyclic compound known for its significant biological and chemical properties. This compound is part of the imidazoline family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of three phenyl groups attached to the imidazoline core enhances its stability and reactivity, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-triphenylimidazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzil, ammonium acetate, and benzaldehyde under reflux conditions. The reaction is carried out at 100°C for several hours, resulting in the formation of the desired imidazoline derivative .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Triphenylimidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazoline derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Dihydroimidazoline derivatives.
Substitution: Phenyl-substituted imidazoline derivatives.
Scientific Research Applications
2,4,4-Triphenylimidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,4,4-triphenylimidazoline involves its interaction with specific molecular targets. For instance, it acts as a potent antagonist of neuropeptide Y Y5 receptors, which are involved in regulating appetite and energy balance. The compound binds to these receptors, inhibiting their activity and thereby affecting physiological processes . Additionally, its anti-inflammatory and antimicrobial activities are attributed to its ability to interfere with specific enzymes and cellular pathways .
Comparison with Similar Compounds
2,4,5-Triphenylimidazole: Similar in structure but differs in the position of the phenyl groups.
2,4,4-Triarylimidazoline Derivatives: These compounds share the imidazoline core but have different aryl substituents.
Uniqueness: 2,4,4-Triphenylimidazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high affinity for neuropeptide Y Y5 receptors and its broad spectrum of biological activities make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C21H18N2 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
2,5,5-triphenyl-1,4-dihydroimidazole |
InChI |
InChI=1S/C21H18N2/c1-4-10-17(11-5-1)20-22-16-21(23-20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) |
InChI Key |
KXSXOHNHKQJMNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=N1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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